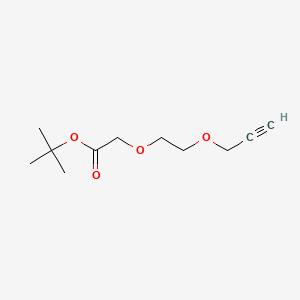

Propargyl-PEG1-CH2COOtBu

Description

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Chemical Synthesis and Chemical Biology

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com These properties have made PEG and its derivatives indispensable in the biomedical field. sigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. sigmaaldrich.com

In chemical synthesis, PEG derivatives are utilized for a variety of purposes. Their excellent solubility in both aqueous and many organic solvents makes them valuable for modifying molecules to enhance their solubility profiles. acs.org Bifunctional PEG derivatives, which possess reactive groups at both ends of the polymer chain, are particularly useful as crosslinking agents or spacers. biochempeg.com These can be homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups), with the latter offering more controlled and specific conjugation strategies. acs.org The ability to introduce various functional groups onto the termini of PEG polymers has significantly expanded their utility in creating complex molecular constructs for applications ranging from drug delivery to tissue engineering. biochempeg.comsigmaaldrich.comnih.gov

Significance of Propargyl Functionalization in Advanced Chemical Architectures

The propargyl group, which contains a terminal alkyne, is a key functional group in the realm of "click chemistry." iris-biotech.de Specifically, it is a crucial participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. wiley-vch.demdpi.com This reaction allows for the rapid and efficient formation of a stable triazole ring by joining a propargyl-containing molecule with an azide-containing molecule. wiley-vch.de

The high efficiency, selectivity, and biocompatibility of the CuAAC reaction have made propargyl functionalization a go-to strategy for bioconjugation. bachem.com It enables the precise and covalent attachment of molecules, such as drugs or imaging agents, to biomolecules like proteins, peptides, and antibodies. bachem.comsmolecule.com This specific and reliable ligation chemistry is instrumental in constructing advanced molecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). sigmaaldrich.comsigmaaldrich.com The introduction of a propargyl group into a molecule essentially "activates" it for facile and specific conjugation via click chemistry. iris-biotech.de

Role of Propargyl-PEG1-CH2COOtBu as a Versatile Heterobifunctional Building Block

This compound, also known as Alkyne-ethyl-PEG1-t-Butyl ester, is a prime example of a heterobifunctional linker that masterfully combines the advantageous properties of its constituent parts. creative-biolabs.com Its structure features a terminal alkyne (propargyl group) at one end and a tert-butyl (tBu) protected carboxylic acid at the other, separated by a single PEG unit. creative-biolabs.com

This heterobifunctional nature is the key to its versatility. The propargyl group provides a reactive handle for click chemistry, allowing for its conjugation to azide-modified molecules or biomolecules. creative-biolabs.com Simultaneously, the tert-butyl ester serves as a protecting group for the carboxylic acid. This protection prevents the carboxylic acid from participating in unwanted side reactions during the click chemistry step. Following the initial conjugation, the tert-butyl group can be removed under mild acidic conditions to reveal the free carboxylic acid. creative-biolabs.com This newly deprotected functional group can then be used for subsequent conjugation reactions, for instance, by forming an amide bond with an amine-containing molecule.

The inclusion of the short PEG spacer enhances the solubility of the linker and the resulting conjugates in aqueous environments, which is often crucial for biological applications. sigmaaldrich.com This combination of a "clickable" alkyne, a protected and later deprotectable acid, and a solubilizing PEG unit makes this compound an invaluable tool for the stepwise and controlled assembly of complex bioconjugates and other advanced chemical structures. sigmaaldrich.comsigmaaldrich.com It is frequently employed in the synthesis of PROTACs and as a linker in the development of ADCs. sigmaaldrich.comsigmaaldrich.commedchemexpress.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H18O4 |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 1155811-38-3 |

| Appearance | Typically a liquid |

| Functional Groups | Alkyne, Carboxylic Acid (tert-butyl protected) |

| Solubility | Soluble in many organic solvents |

This data is compiled from publicly available chemical information databases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(2-prop-2-ynoxyethoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-6-13-7-8-14-9-10(12)15-11(2,3)4/h1H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKQWNXHEGQLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Propargyl Peg1 Ch2cootbu

Strategies for the Synthesis of Propargyl-PEG1-CH2COOtBu and Related Analogues

The synthesis of this compound and similar structures involves the strategic introduction of the propargyl group and the protection of the carboxylic acid functionality. These steps are crucial for ensuring the selective reactivity of the molecule in subsequent conjugation reactions.

The introduction of the propargyl group is a key step in the synthesis of alkyne-functionalized PEG linkers. A common method involves the reaction of a PEG molecule containing a hydroxyl group with propargyl bromide in the presence of a base. preprints.org This nucleophilic substitution reaction effectively attaches the propargyl group to the PEG chain. preprints.org For instance, the hydroxyl group of a PEG derivative can be deprotonated using a strong base like sodium hydride or potassium hydroxide, followed by reaction with propargyl bromide. preprints.org Another approach involves the use of glycidyl (B131873) propargyl ether as a monomer in anionic copolymerization with ethylene (B1197577) oxide, which incorporates the propargyl group directly into the polymer chain. preprints.org

A specific example is the synthesis of α-hydroxyl-ω-propargyl PEG, where the potassium salt of α-hydroxyl-ω-carboxyl PEG is reacted with propargyl bromide. mdpi.com This method has been shown to produce the desired product in high yield. mdpi.comresearchgate.net The successful introduction of the propargyl group can be confirmed by the appearance of characteristic signals in the 1H NMR spectrum at approximately δ 2.5 (–C≡C–H) and 4.7 ppm (–CH2–C≡C–H). mdpi.comresearchgate.net

The carboxylic acid functionality is often introduced and protected to allow for controlled, sequential reactions. The tert-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions. epo.org

One strategy for introducing a protected carboxylic acid is to react a PEG alcohol with a reagent like tert-butyl haloacetate. epo.org For the synthesis of this compound, a starting material containing a propargyl group can be reacted with a molecule containing a tert-butyl protected carboxylic acid. Alternatively, a precursor with both a hydroxyl and a carboxylic acid group can be selectively propargylated at the hydroxyl group, with the carboxylic acid already protected as a tert-butyl ester. The use of di-tert-butyl dicarbonate (B1257347) can also be employed to form tert-butyl esters from carboxylic acids. researchgate.net

Various synthetic routes have been developed to produce a range of heterobifunctional propargyl-PEG derivatives. These derivatives are valuable for their ability to participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of the PEG linker to azide-containing molecules. smolecule.comcreative-biolabs.comcd-bioparticles.net

One general approach starts with a commercially available α-hydroxyl-ω-carboxyl PEG. The carboxyl group can be converted to a propargyl ester using propargyl bromide. preprints.org The remaining hydroxyl group can then be further modified to introduce other functionalities. For example, reaction with succinic anhydride (B1165640) can introduce a terminal carboxylic acid. mdpi.comresearchgate.net This creates a heterobifunctional PEG with a propargyl group at one end and a carboxylic acid at the other. mdpi.comresearchgate.net Other derivatives can be synthesized by reacting the hydroxyl group with reagents like tert-butyl carbazate (B1233558) to introduce a protected hydrazide group. mdpi.comresearchgate.net

The following table summarizes the synthesis of different propargyl-PEG derivatives starting from α-hydroxyl-ω-propargyl PEG.

| Derivative | Reagent | Functional Group Introduced |

| α-carboxyl-ω-propargyl PEG | Succinic anhydride | Carboxylic acid |

| α-hydrazide-ω-propargyl PEG | tert-Butyl carbazate followed by deprotection | Hydrazide |

| Amine-reactive α-hydroxyl-ω-propargyl PEG | 4-Nitrophenyl chloroformate (p-NPC) | Amine-reactive carbonate |

Deprotection Chemistry of the tert-Butyl Ester Moiety to Yield Carboxylic Acid Functionality

The tert-butyl ester is an effective protecting group for the carboxylic acid functionality, and its removal is a critical step to unmask the reactive carboxyl group for subsequent conjugation reactions. The deprotection is typically achieved under acidic conditions. creative-biolabs.comcd-bioparticles.netbroadpharm.com A common reagent used for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607). mdpi.com

The deprotection reaction is generally carried out at a reduced temperature, such as 0 °C, to control the reaction rate and minimize potential side reactions. mdpi.com The successful removal of the tert-butyl group is confirmed by the disappearance of the characteristic signal for the tert-butyl protons in the 1H NMR spectrum, which typically appears around 1.44 ppm. mdpi.com Aqueous phosphoric acid has also been reported as a mild and environmentally friendly reagent for the deprotection of tert-butyl esters. organic-chemistry.org

| Deprotection Reagent | Conditions | Reference |

| Trifluoroacetic acid (TFA) | Mixed with chloroform or dichloromethane at 0 °C | mdpi.com |

| Aqueous phosphoric acid | Mild conditions | organic-chemistry.org |

Characterization Techniques in the Synthetic Research of Propargyl-PEG Compounds

Several analytical techniques are essential for the characterization of Propargyl-PEG compounds to confirm their structure, purity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a primary tool for structural verification. mdpi.comresearchgate.net Key proton signals confirm the presence of the propargyl group, the PEG backbone, and the tert-butyl ester. For example, in the 1H NMR spectrum of α-hydroxyl-ω-propargyl PEG, characteristic signals include:

δ 2.5 ppm: a singlet corresponding to the terminal alkyne proton (–C≡C–H ). mdpi.comresearchgate.net

δ 3.6 ppm: a large signal corresponding to the methylene (B1212753) protons of the PEG backbone (–CH 2CH 2O–). mdpi.comresearchgate.net

δ 4.7 ppm: a multiplet corresponding to the methylene protons adjacent to the alkyne (–CH 2–C≡CH). mdpi.comresearchgate.net It is important to correctly assign peaks, as 13C-1H coupling can lead to satellite peaks that might be misinterpreted. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. The characteristic absorption peak for the acetylene (B1199291) group (–C≡C–H) appears around 2130 cm-1, and the ester carbonyl group (C=O) shows a strong absorption band around 1760 cm-1. mdpi.com

Mass Spectrometry (MS): Mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), are used to determine the molecular weight and confirm the identity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of PEG derivatives and for separating PEGylated products. It can provide information on the molecular weight distribution and the presence of any unreacted starting materials or byproducts.

| Technique | Information Obtained |

| 1H NMR | Structural verification, confirmation of functional groups |

| FT-IR | Identification of functional groups (e.g., alkyne, ester) |

| Mass Spectrometry | Molecular weight determination, identity confirmation |

| HPLC | Purity assessment, separation of products |

Exploration of Click Chemistry Applications with Propargyl Peg1 Ch2cootbu

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG1-CH2COOtBu

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction and a cornerstone of bioconjugation. nih.govnih.gov It involves the reaction between a terminal alkyne, such as the one present in this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnumberanalytics.com This reaction is lauded for its high yields, specificity, and compatibility with a wide range of functional groups and aqueous environments. beilstein-journals.orgmedchem101.com The presence of the hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, a desirable characteristic for biological applications. creative-biolabs.com

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a slow reaction that often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.orgmdpi.com The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of up to 10⁷) and provides exclusive regioselectivity for the 1,4-disubstituted product. beilstein-journals.orgmdpi.comnih.gov The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govmdpi.com

Several factors influence the kinetics of the CuAAC reaction. The choice of copper source, ligand, and solvent system can significantly impact the reaction rate and efficiency. mdpi.com For instance, the use of chelating ligands can stabilize the Cu(I) oxidation state and accelerate the catalytic cycle. mdpi.comnih.gov Studies have shown that the nature of the alkyne substrate also plays a role, with propargyl compounds demonstrating an excellent balance of reactivity and stability. nih.gov

Table 1: Factors Influencing CuAAC Reaction Kinetics

| Factor | Influence on Reaction | Key Findings |

| Catalyst System | The choice of copper(I) source and stabilizing ligands significantly affects the reaction rate and efficiency. | Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are effective ligands for accelerating the reaction and protecting biomolecules from oxidative damage. nih.govmdpi.com |

| Solvent | The reaction can be performed in a variety of solvents, including aqueous buffers, which is crucial for bioconjugation. | The reaction is often faster in aqueous environments. mdpi.com |

| Substrate Structure | The electronic and steric properties of both the alkyne and azide can influence reactivity. | Propargyl ethers and amides are generally highly reactive in CuAAC. nih.gov |

| Additives | Reducing agents like sodium ascorbate (B8700270) are often used to maintain copper in its active Cu(I) state. beilstein-journals.orgnih.gov | The presence of a reducing agent is critical for reactions starting with a Cu(II) salt. nih.gov |

This table provides a summary of key factors that can be adjusted to optimize the CuAAC reaction.

A variety of catalyst systems have been developed to enhance the efficiency and biocompatibility of CuAAC. Common systems involve a copper(II) salt, such as copper(II) sulfate, which is reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate. beilstein-journals.org To prevent the disproportionation of Cu(I) and to protect sensitive biomolecules from copper-mediated damage, chelating ligands are frequently employed. mdpi.comnih.gov

Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that accelerates the reaction and stabilizes the copper(I) catalyst. nih.gov The optimization of the ligand-to-copper ratio is crucial for achieving maximal reaction rates. mdpi.com Research has demonstrated that for many ligands, a second-order dependence on the copper concentration is observed, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. beilstein-journals.orgmdpi.com For bioconjugation applications, minimizing the copper concentration is often a priority due to its potential toxicity to living cells. oup.com This has led to the development of highly efficient ligands that allow for catalysis at very low copper concentrations. oup.comresearchgate.net

Table 2: Common Catalyst Systems for CuAAC

| Copper Source | Reducing Agent | Ligand | Key Features |

| CuSO₄·5H₂O | Sodium Ascorbate | None | The original "Sharpless-Fokin" conditions; effective but can be slow and may require higher copper concentrations. beilstein-journals.org |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | Accelerated kinetics and increased stability of the Cu(I) catalyst. nih.gov |

| CuI | None | Amine ligands | Can be used directly without a separate reducing agent. nih.gov |

| Copper wire/pipe | In situ leaching | None | Flow chemistry setups can utilize copper tubing as a continuous source of the catalyst, minimizing contamination of the final product. researchgate.net |

This table outlines several commonly used catalyst systems for the CuAAC reaction, highlighting their components and primary advantages.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Related Cyclooctyne (B158145) Derivatives

A significant advancement in click chemistry, particularly for in vivo applications, is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). numberanalytics.comrsc.org This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne derivative. numberanalytics.comnih.gov The inherent ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition with an azide, proceeding rapidly at physiological temperatures. numberanalytics.comnih.gov

While this compound itself is not a strained alkyne, understanding SPAAC is crucial as it represents a key alternative for copper-free conjugation. The principles of SPAAC have driven the development of various cyclooctyne-based PEG linkers. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with modifications such as the introduction of fluorine atoms or fusion to other ring systems leading to significantly faster kinetics. nih.gov

Advanced Click Chemistry Variants

Beyond the canonical CuAAC and SPAAC reactions, several advanced variants have emerged, expanding the toolkit of chemical biologists and material scientists.

Photoclick chemistry introduces spatiotemporal control to the click reaction by using light to initiate the ligation. nih.govacs.org In the context of the azide-alkyne cycloaddition, this is often achieved by the photochemical reduction of a Cu(II) precursor to the catalytically active Cu(I) species. acs.orgresearchgate.net This light-induced activation allows for the precise patterning of surfaces and the fabrication of complex hydrogel structures. acs.orgresearchgate.net For example, an alkyne-functionalized PEG, similar in principle to this compound, can be grafted onto an azide-functionalized surface in a spatially defined manner using a photomask. acs.org The versatility of this approach has been demonstrated in creating patterned surfaces for controlled cell adhesion. researchgate.net

Orthogonal Reactivity Strategies in Multi-Component Systems

The strategic design of complex molecular architectures, particularly in fields like chemical biology and materials science, hinges on the principle of orthogonal reactivity. This concept refers to the ability to perform distinct chemical reactions on a single molecule in any desired order, where each reaction selectively targets one functional group without affecting others. The heterobifunctional linker, this compound, is an exemplary tool for implementing such strategies due to its two chemically distinct functional ends: a terminal alkyne (propargyl group) and a protected carboxylic acid (tert-butyl ester). This structure allows for sequential, independent modifications, enabling the precise assembly of multi-component systems.

The core of this linker's utility lies in the differential reactivity of its terminal groups. The propargyl group is reserved for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the tert-butyl ester serves as a latent carboxylic acid, which can be revealed under specific acidic conditions. medchemexpress.com This orthogonality ensures that the azide-alkyne reaction can proceed to completion without any interference from the ester, and conversely, the deprotection of the ester does not impact the newly formed triazole ring from the click reaction.

A typical orthogonal strategy involving this compound in a multi-component system can be envisioned as a two-stage process:

Initial Conjugation via Click Chemistry: The propargyl group is reacted with an azide-functionalized molecule. This could be a biomolecule like a peptide, a fluorescent dye, or a surface-modified substrate. The reaction, typically catalyzed by copper(I), forms a highly stable 1,2,3-triazole linkage. medchemexpress.comconfluore.com Throughout this step, the tert-butyl ester remains intact, effectively protecting the carboxylic acid functionality.

Secondary Conjugation post-Deprotection: Following the initial conjugation and subsequent purification, the tert-butyl ester is selectively removed. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), which cleaves the ester to expose a terminal carboxylic acid. medchemexpress.com This newly available functional group can then be activated and coupled to a second molecule of interest containing a primary amine, using standard amide bond formation chemistries (e.g., using EDC and NHS as coupling agents).

This sequential approach allows for the controlled and directional assembly of three or more components: the first molecule attached via the azide, the linker itself, and the second molecule attached via the newly exposed carboxylic acid.

The table below outlines the distinct reaction pathways available for the functional groups of this compound, highlighting their orthogonal nature.

Table 1: Orthogonal Functional Groups of this compound and Their Reactions

| Functional Group | Reactive Partner | Conditions / Catalyst | Resulting Linkage | Orthogonality Principle |

| Propargyl (Terminal Alkyne) | Azide (-N₃) | Copper(I) Sulfate (CuSO₄), Sodium Ascorbate | 1,2,3-Triazole | Stable under acidic conditions used for tert-butyl ester deprotection. |

| tert-Butyl Ester (-COOtBu) | N/A (Deprotection) | Trifluoroacetic Acid (TFA) | Carboxylic Acid (-COOH) | Does not cleave or modify the alkyne or the resulting triazole ring. |

| Carboxylic Acid (-COOH) (Post-deprotection) | Amine (-NH₂) | EDC, NHS, or other carbodiimide (B86325) coupling agents | Amide (-CONH-) | Reaction conditions are typically neutral to slightly basic and do not affect the triazole linkage. |

To further illustrate the practical application of this strategy, the following table details the research findings from a hypothetical multi-step synthesis used to create a targeted molecular probe.

Table 2: Research Findings: A Step-Wise Orthogonal Synthesis Example

| Step | Action | Reactant 1 | Reactant 2 | Key Condition | Result |

| 1 | Click Chemistry Conjugation | Azide-modified targeting peptide | This compound | Cu(I) catalysis | Peptide-linker conjugate with an intact tert-butyl ester. |

| 2 | Deprotection | Peptide-linker conjugate from Step 1 | N/A | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Peptide-linker conjugate with a terminal carboxylic acid. |

| 3 | Amide Coupling | Peptide-linker conjugate from Step 2 | Amine-functionalized fluorescent dye | EDC/NHS | Final tripartite molecule: Peptide-linker-Dye, assembled directionally. |

This controlled, stepwise approach is fundamental in constructing complex molecules where the precise positioning and connectivity of each component are critical for function. The use of this compound as a central scaffold enables researchers to build sophisticated architectures for applications ranging from targeted drug delivery systems and PROTACs to advanced diagnostic agents and functionalized materials. medchemexpress.com

Propargyl Peg1 Ch2cootbu in Chemical Biology Research

Bioconjugation Strategies Utilizing Propargyl-PEG1-CH2COOtBu

The versatility of this compound as a linker stems from its orthogonal reactive handles. The propargyl group serves as a reactive partner for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry, while the tert-butyl ester acts as a protecting group for a carboxylic acid. This carboxylic acid, once deprotected, can be activated to form stable amide bonds with primary amines present in various biomolecules.

Conjugation to Peptides and Proteins

The conjugation of this compound to peptides and proteins is a common strategy to introduce a bioorthogonal alkyne handle onto these biomolecules. The process typically involves two key steps:

Deprotection: The tert-butyl ester group is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid.

Amide Coupling: The newly formed carboxylic acid is then activated, often using coupling reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides (e.g., EDC, DCC), to facilitate the formation of a stable amide bond with lysine (B10760008) residues or the N-terminus of a peptide or protein.

This approach allows for the precise, site-specific installation of a propargyl group, which can then be used for subsequent downstream applications via click chemistry.

Table 1: Typical Reaction Scheme for Protein Conjugation

| Step | Reagent/Condition | Functional Group Transformation |

| 1. Deprotection | Trifluoroacetic acid (TFA) | tert-Butyl ester → Carboxylic acid |

| 2. Activation | N-Hydroxysuccinimide (NHS), EDC/DCC | Carboxylic acid → NHS ester |

| 3. Conjugation | Protein (with accessible amine groups) | NHS ester + Amine → Amide bond |

Derivatization of Antibodies and Nucleic Acids

Similar to peptides and proteins, antibodies and nucleic acids can be derivatized with this compound to incorporate an alkyne functionality.

Antibodies: The lysine residues on the surface of antibodies provide nucleophilic amine groups that can be targeted for conjugation after the deprotection and activation of the linker. This allows for the generation of antibody constructs with precisely placed alkyne handles, which are crucial for the development of antibody-drug conjugates (ADCs).

Nucleic Acids: Modified nucleic acids containing amino functionalities can also be conjugated with the activated form of this compound. This enables the labeling and tracking of DNA and RNA molecules in various biological systems.

Linker Integration in Bioorthogonal Labeling Approaches

The primary utility of incorporating the propargyl group via this linker is to engage in bioorthogonal labeling reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent examples. These reactions are highly specific and can proceed in complex biological environments without interfering with native biochemical processes. Once a biomolecule is "clicked" with a probe (e.g., a fluorophore, biotin (B1667282), or another biomolecule) containing a complementary azide (B81097) group, researchers can visualize, isolate, and study its function in living systems.

Design and Synthesis of Molecular Linkers for Targeted Degradation Platforms

This compound and its derivatives are integral components in the design and synthesis of sophisticated therapeutic agents, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The Propargyl-PEG1 moiety is a commonly employed building block in the synthesis of PROTAC linkers. Its PEG component can enhance the solubility and cell permeability of the final PROTAC molecule, while the propargyl group provides a convenient handle for conjugating one of the ligands through click chemistry. Researchers can synthesize a library of PROTACs with varying linker lengths and compositions to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient protein degradation.

Table 2: Role of this compound in PROTAC Synthesis

| Feature | Contribution to PROTAC |

| Propargyl Group | Enables modular synthesis via click chemistry for attaching a target-binding or E3 ligase-binding ligand. |

| PEG1 Spacer | Influences the distance and orientation between the two ligands, impacting ternary complex stability. Improves solubility and pharmacokinetic properties. |

| Carboxylic Acid (after deprotection) | Provides a point of attachment for the other ligand through amide bond formation. |

Integration in Antibody-Drug Conjugate (ADC) Linker Architectures

ADCs are targeted cancer therapeutics that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The linker plays a crucial role in the stability and efficacy of the ADC. This compound is a valuable precursor for constructing ADC linkers.

After conjugation to the antibody as described in section 4.1.2, the terminal alkyne can be "clicked" to an azide-modified cytotoxic drug. The PEG element of the linker can help to improve the solubility of the ADC and reduce aggregation. The choice of linker chemistry is critical for the ADC's mechanism of action, determining whether the payload is released in a cleavable or non-cleavable manner. The propargyl-PEG1 unit can be incorporated into both types of linker designs.

Principles of Linker Length and Flexibility in Molecular Degrader Design

The design of molecular degraders, such as Proteolysis Targeting Chimeras (PROTACs), relies heavily on the chemical linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. frontiersin.org The linker is not merely a spacer but a critical determinant of the efficacy, selectivity, and physicochemical properties of the degrader. nih.govaxispharm.com Its primary role is to orient the two ligands in a way that facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. axispharm.com

The length of the linker is a paramount consideration. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. explorationpub.com The optimal linker length is target-dependent, and often, short and structurally simple alkyl or polyethylene (B3416737) glycol (PEG) chains are used as starting points in the iterative design process. nih.gov For instance, studies on cellular retinoic acid-binding protein (CRABP)-I/II degraders showed that a shorter linker favored the degradation of CRABP-II, while a longer PEG-based linker shifted selectivity towards CRABP-I. explorationpub.com

Flexibility is another key attribute. Flexible linkers, such as PEG and alkyl chains, can allow the PROTAC to adopt multiple conformations, which may be necessary to achieve a productive ternary complex. researchgate.net However, high flexibility can also come with an entropic penalty when forming the complex, potentially weakening the interaction. nih.gov In contrast, more rigid linkers, which can be constructed using elements like piperazine (B1678402) or aryl units, can reduce this entropic cost. nih.govresearchgate.net The success of a rigid linker is contingent on its ability to pre-organize the ligands in a conformation conducive to ternary complex formation. nih.gov

The chemical composition of the linker also significantly impacts a degrader's properties. PEG linkers, like the PEG1 motif in this compound, are hydrophilic and can enhance the solubility and bioavailability of the PROTAC molecule. researchgate.netjenkemusa.com This is a crucial advantage, as many PROTACs are large molecules that often struggle with poor solubility. jenkemusa.com The choice between a PEG linker and a more hydrophobic alkyl chain can profoundly affect degradation potency, sometimes in unpredictable ways, highlighting the complexity of linker design. nih.govaxispharm.com

| Linker Property | Influence on Molecular Degrader Performance | Key Considerations |

| Length | Determines the distance between the target protein and the E3 ligase. explorationpub.com | Too short can cause steric hindrance; too long can prevent effective ubiquitination. Optimal length is system-dependent. explorationpub.com |

| Flexibility | Affects the ability to form a productive ternary complex. researchgate.net | Flexible linkers (e.g., PEG, alkyl) allow for conformational sampling but may have an entropic cost. Rigid linkers can improve potency if the conformation is optimal. nih.gov |

| Composition | Impacts physicochemical properties like solubility and cell permeability. axispharm.com | Hydrophilic linkers (e.g., PEG) can improve solubility, while hydrophobic linkers may enhance cell penetration. axispharm.comresearchgate.net |

Contributions to Activity-Based Protein Profiling (ABPP) Reagents

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the functional state of entire enzyme families directly in native biological systems. rsc.orgwikipedia.org ABPP utilizes chemical probes, known as activity-based probes (ABPs), that covalently bind to the active site of enzymes. nih.gov This reactivity is dependent on the functional state of the enzyme, allowing ABPP to measure changes in enzyme activity rather than just protein abundance. nih.gov

A standard ABP consists of three parts: a reactive group (or "warhead") that covalently modifies an active site residue, a reporter tag for detection and enrichment, and a linker connecting the two. nih.govnih.gov this compound is an excellent component for the linker and reporter handle in a "two-step" or "clickable" ABPP strategy. mdpi.comcreative-biolabs.com

In this approach, the ABP is first synthesized with a small, non-perturbing bioorthogonal handle instead of a bulky reporter tag like biotin or a large fluorophore. nih.gov The propargyl group on a linker like this compound is an ideal handle. mdpi.com The protected carboxyl end of the linker is first deprotected and conjugated to a suitable reactive group. This results in a cell-permeable ABP that can enter live cells and label its target enzymes without the steric hindrance of a large tag. nih.gov After labeling, the cells are lysed, and the proteome is subjected to a CuAAC click reaction. researchgate.net An azide-functionalized reporter tag (e.g., azide-biotin for streptavidin enrichment and mass spectrometry analysis, or an azide-fluorophore for in-gel fluorescence scanning) is then covalently attached to the probe-labeled enzymes. nih.govmdpi.com This two-step labeling strategy has greatly expanded the scope of ABPP, enabling in situ and in vivo profiling of enzyme activity. nih.gov

| Component of Two-Step ABPP Reagent | Function | Role of this compound |

| Reactive Group ("Warhead") | Covalently binds to the active site of a target enzyme family. wikipedia.org | The deprotected carboxyl end is used to attach the reactive group. |

| Linker & Bioorthogonal Handle | Provides spacing and allows for two-step detection. rsc.org | The propargyl group serves as the alkyne handle for click chemistry, while the PEG1-CH2 moiety acts as the spacer. mdpi.com |

| Reporter Tag (Azide-modified) | Enables visualization (fluorophore) or enrichment (biotin) of labeled proteins. nih.gov | Attached in a secondary step via CuAAC reaction with the propargyl handle. researchgate.net |

Applications of Propargyl Peg1 Ch2cootbu in Materials Science Research

Polymer Synthesis and Functionalization

The structure of Propargyl-PEG1-CH2COOtBu is particularly well-suited for the synthesis of complex polymer architectures through highly efficient and specific chemical reactions.

This compound is a key reagent for the synthesis of PEGylated polymers utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.netugent.be The terminal alkyne (propargyl group) on the molecule reacts with azide-functionalized polymers or small molecules with high efficiency and specificity. This reaction forms a stable triazole linkage, covalently attaching the PEG-CH2COOtBu moiety to the target structure.

The process typically involves the reaction of an azide-terminated polymer backbone with an excess of this compound in the presence of a copper(I) catalyst. The tert-butyl ester group remains intact during this process, providing a latent carboxylic acid functionality that can be deprotected in a subsequent step for further modification. This method allows for the creation of well-defined PEGylated materials with controlled graft density and functionality. nih.gov

Table 1: Key Features of CuAAC for Polymer PEGylation

| Feature | Description |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | This compound (Alkyne), Azide-functionalized polymer |

| Product | PEGylated polymer with triazole linkage |

| Key Advantages | High yield, mild reaction conditions, high specificity |

The bifunctional nature of this compound allows for its use in both grafting and cross-linking of polymers, leading to the creation of diverse and complex macromolecular architectures. quora.comtechniques-ingenieur.fr

Grafting: In this approach, polymer side chains are attached to a main polymer backbone. techniques-ingenieur.fr this compound can be used to create graft copolymers by "clicking" it onto a polymer backbone that has been functionalized with azide (B81097) groups. This "grafting-to" method results in a polymer decorated with PEG-CH2COOtBu side chains. The density of these grafts can be controlled by the number of azide groups on the backbone.

Cross-linking: Cross-linking involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network. techniques-ingenieur.fr this compound can act as a cross-linking agent when reacted with polymers containing multiple azide functionalities. For instance, a linear polymer with azide groups at both ends can be cross-linked with this molecule. After deprotection of the tert-butyl ester, the resulting carboxylic acid groups can be used for further reactions, introducing another level of functionality to the cross-linked network.

Hydrogel Formation and Engineering

PEG-based hydrogels are widely used in biomedical applications due to their biocompatibility and tunable properties. nih.gov this compound offers a precise tool for the engineering of these materials.

This compound can be employed as a discrete cross-linker in the formation of PEG hydrogels. By reacting it with multi-arm PEG molecules functionalized with azide groups, a hydrogel network with a defined cross-linking density can be achieved. The gelation occurs through the formation of triazole linkages via the CuAAC reaction.

The degree of cross-linking, which dictates the mechanical properties and swelling behavior of the hydrogel, can be precisely controlled by adjusting the stoichiometry of the propargyl and azide functional groups. nih.gov This allows for the fabrication of hydrogels with tailored properties for specific applications, such as controlled drug release or tissue engineering scaffolds. rsc.org

Table 2: Parameters for Controlled Hydrogel Cross-linking

| Parameter | Method of Control |

| Cross-linking Density | Stoichiometric ratio of this compound to multi-arm azide-PEG |

| Mechanical Strength | Varies directly with cross-linking density |

| Swelling Ratio | Varies inversely with cross-linking density |

The defined length of the PEG1 spacer in this compound allows for precise control over the microstructure of the hydrogel network. mdpi.com Unlike traditional polymerization methods that can result in a heterogeneous network structure, the use of well-defined linkers like this molecule leads to a more uniform and predictable network architecture.

This level of control over the network design is crucial for applications where the diffusion of molecules through the hydrogel or the interaction of cells with the hydrogel matrix is important. By designing the network with specific cross-link lengths and densities, the porosity and viscoelastic properties of the hydrogel can be fine-tuned to meet the requirements of the intended application. mdpi.com

Surface Functionalization and Interface Engineering

The ability to modify surfaces with specific chemical and biological functionalities is critical in many areas of materials science. This compound provides a versatile platform for surface functionalization and interface engineering.

The propargyl group can be used to immobilize the molecule onto a surface that has been pre-functionalized with azide groups via the CuAAC reaction. This creates a surface coating with pendant tert-butyl ester groups. Subsequent deprotection of the tert-butyl ester to a carboxylic acid provides a reactive handle for the covalent attachment of other molecules, such as proteins, peptides, or small molecule drugs, through standard carbodiimide (B86325) chemistry.

This two-step functionalization strategy allows for the creation of well-defined and highly functional surfaces. The short PEG spacer helps to reduce non-specific protein adsorption, a desirable property for many biomedical and diagnostic applications.

Modification of Solid Substrates for Biosensing and Biomaterial Development

The modification of solid substrates is a critical step in the development of advanced biosensors and biocompatible materials. This compound serves as a valuable tool for this purpose, enabling the covalent attachment of biomolecules and other functionalities to a variety of surfaces. The propargyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions, providing a highly efficient and specific method for surface functionalization. nih.govd-nb.info

The general strategy for modifying a solid substrate with this compound involves first introducing an azide-functionalized self-assembled monolayer (SAM) onto the substrate. The propargyl group of the linker can then be "clicked" onto this azide-modified surface. Following this attachment, the tert-butyl ester protecting group can be removed under acidic conditions to expose a carboxylic acid. This terminal carboxylic acid can then be activated, for example with EDC/NHS chemistry, to covalently bind to amine groups on proteins, peptides, or other biomolecules. This step-wise functionalization allows for precise control over the surface chemistry, which is essential for the development of sensitive and specific biosensors.

For biomaterial development, the incorporation of the short PEG linker can enhance the biocompatibility of the material by reducing non-specific protein adsorption. mdpi.com The ability to then conjugate specific bioactive molecules via the terminal carboxylic acid allows for the creation of materials that can actively interact with their biological environment, for instance, by promoting specific cell adhesion or signaling pathways.

| Substrate | Surface Functionalization Method | Application |

| Gold | Azide-terminated thiol SAM followed by CuAAC | Biosensing, Biomaterial Scaffolds |

| Silicon Dioxide | Azide-functionalized silane (B1218182) SAM followed by CuAAC | Microarrays, Medical Implants |

| Titanium | Plasma treatment and azide silanization followed by CuAAC | Dental and Orthopedic Implants |

Functionalization of Nanoparticles and Nanomaterials

The functionalization of nanoparticles and other nanomaterials is crucial for their application in fields such as targeted drug delivery, bioimaging, and diagnostics. This compound provides a versatile platform for modifying the surface of various nanoparticles, including gold nanoparticles, quantum dots, and magnetic nanoparticles. nih.govmdpi.comnih.gov

Similar to the modification of solid substrates, the functionalization of nanoparticles often utilizes the "click" chemistry compatibility of the propargyl group. For instance, gold nanoparticles can be coated with an azide-terminated ligand, and this compound can then be attached to the surface via CuAAC. nih.gov The PEG component of the linker can improve the colloidal stability of the nanoparticles in biological media and reduce their uptake by the reticuloendothelial system, thereby prolonging their circulation time in vivo.

The deprotected carboxylic acid on the nanoparticle surface can be used to conjugate a wide range of molecules. For example, targeting ligands such as antibodies or peptides can be attached to direct the nanoparticles to specific cells or tissues. Fluorescent dyes or contrast agents for imaging can also be incorporated, creating multifunctional nanoprobes for theranostic applications.

| Nanomaterial | Functionalization Strategy | Resulting Functionality |

| Gold Nanoparticles | Ligand exchange with azide-thiol, followed by CuAAC | Enhanced stability, sites for biomolecule conjugation |

| Iron Oxide Nanoparticles | Surface coating with azide-silane, followed by CuAAC | Biocompatibility, targeting capabilities for MRI |

| Quantum Dots | Capping with azide-ligands, followed by CuAAC | Reduced cytotoxicity, specific labeling for imaging |

Anti-Fouling Properties of PEGylated Surfaces

Biofouling, the non-specific adsorption of proteins, cells, and other biomolecules onto a surface, is a significant challenge in the development of medical devices, biosensors, and marine coatings. Poly(ethylene glycol) (PEG) is a well-known polymer that, when attached to a surface, can create a hydrophilic layer that effectively resists biofouling. researchgate.netnih.govsigmaaldrich.com

The PEG1 unit in this compound contributes to the anti-fouling properties of surfaces modified with this linker. The ethylene (B1197577) glycol moiety is hydrophilic and can create a hydration layer that sterically hinders the close approach of proteins and other biomolecules to the surface. While a single PEG unit provides a modest effect, the principle of using this linker is to introduce a well-defined, short spacer that minimizes non-specific interactions while presenting a terminal functional group for specific attachments.

The ability to create surfaces that are both resistant to non-specific binding and capable of specific ligand immobilization is highly desirable for applications such as diagnostic assays, where minimizing background noise is crucial for achieving high sensitivity. Research has shown that even short-chain PEG surfaces can be effective in minimizing non-specific adsorption. mdpi.com

| Surface Property | Effect of PEGylation | Mechanism |

| Protein Adsorption | Reduced | Steric hindrance from the hydrated PEG chain |

| Cell Adhesion | Minimized | Creation of a non-adhesive, hydrophilic surface |

| Biocompatibility | Increased | Reduced inflammatory response due to less protein fouling |

Self-Assembled Structures and Supramolecular Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are a powerful tool for creating surfaces with well-defined chemical and physical properties. unlp.edu.arcd-bioparticles.com this compound, when appropriately functionalized with a surface-active group, can be a component of such self-assembled structures.

For instance, if the propargyl end of the molecule were attached to a thiol group, it could form a SAM on a gold surface. The PEG and protected carboxylate moieties would then be exposed at the monolayer-air or monolayer-liquid interface. The order and packing of such a monolayer would be influenced by the interactions between the PEG chains and the terminal groups.

In the context of supramolecular chemistry, the propargyl group can also serve as a recognition site. For example, it can participate in host-guest interactions with cyclodextrins or other macrocyclic hosts. This could be exploited to create switchable surfaces where the binding and release of a guest molecule could alter the surface properties. Furthermore, the terminal carboxylic acid, once deprotected, can engage in hydrogen bonding interactions, which are fundamental to the formation of many supramolecular assemblies. nih.gov The ability to control intermolecular interactions at a surface is key to developing dynamic and responsive materials.

Advanced Research Topics and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The structure of Propargyl-PEG1-CH2COOtBu is exceptionally well-suited for high-throughput and automated chemical synthesis, which are increasingly critical in drug discovery and materials science. Its nature as a bifunctional building block is a key advantage for these platforms. biochempeg.com The modular assembly of complex molecules like Proteolysis Targeting Chimeras (PROTACs) is greatly facilitated by the commercial availability of such linkers, enabling the rapid and facile construction of potent molecular degraders. nih.gov

The distinct reactivity of its two terminal ends allows for orthogonal, sequential reactions essential for automated processes. The propargyl group can participate in highly reliable and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction is robust and proceeds with high yield and specificity, making it ideal for automated liquid handlers and flow chemistry reactors. The other end, the tert-butyl ester, provides a stable protecting group for the carboxylic acid. This allows the alkyne end to be reacted first; subsequently, the tert-butyl group can be removed under specific acidic conditions to expose the carboxylic acid for a second conjugation step, often an amide bond formation. This step-wise approach is crucial for building libraries of compounds where one part of the molecule is kept constant while the other is varied, a common strategy in drug candidate screening.

Computational Chemistry Approaches for Reactivity and Design Optimization

The optimization of molecules built using this compound has progressively shifted from empirical, trial-and-error laboratory work to a more rational, in silico design process. nih.govexplorationpub.com Computational chemistry and molecular modeling are now indispensable tools for predicting how the linker will influence the structure and function of the final conjugate, particularly in the context of PROTACs. computabio.com

A primary focus of computational modeling is to predict the conformational behavior of the final molecule. digitellinc.com The short, flexible PEG1 chain of this compound imparts a degree of rotational freedom. Molecular dynamics simulations can explore the possible shapes the linker can adopt, which is critical for understanding how it orients the two molecules it connects. digitellinc.com This is vital for PROTACs, where the linker's length, flexibility, and composition determine the stability and efficacy of the induced ternary complex formed between the target protein, the PROTAC, and an E3 ligase. explorationpub.comnih.gov

Computational approaches are essential for evaluating and optimizing key linker parameters before synthesis. computabio.com If a linker is too short, steric clashes can prevent the formation of a stable ternary complex; if it is too long, the interaction may be too weak for efficient ubiquitination. explorationpub.com In silico tools can model the protein-protein docking facilitated by the PROTAC, helping researchers select an optimal linker length from a virtual library of possibilities, thereby reducing the synthetic burden and accelerating the design-build-test cycle. nih.govarxiv.org

| Parameter | Computational Method | Optimization Goal | Relevance to this compound |

|---|---|---|---|

| Linker Length | Molecular Modeling, Protein-Protein Docking | Achieve optimal distance between connected moieties to avoid steric clash and ensure effective complex formation. explorationpub.com | Serves as a short, foundational unit that can be computationally compared to longer PEG chains. |

| Conformational Flexibility | Molecular Dynamics (MD) Simulations | Predict the range of spatial arrangements and identify low-energy, stable conformations of the final conjugate. digitellinc.com | Models the flexibility of the ethylene (B1197577) glycol unit to understand its impact on ternary complex stability. |

| Binding Dynamics | MD Simulations, Free Energy Calculations | Evaluate the stability and cooperativity of the ternary complex once formed. nih.gov | Assesses how the linker contributes to the overall binding affinity and lifetime of the PROTAC-mediated complex. |

| Physicochemical Properties | Quantum Mechanics, AI-driven Algorithms | Predict properties like solubility, polarity (TPSA), and cell permeability. computabio.com | Calculates how the PEG and alkyl components influence the drug-like properties of the final molecule. |

Development of Next-Generation Biocompatible Linkers

This compound represents a foundational component in the field of biocompatible linkers. The inclusion of a polyethylene (B3416737) glycol (PEG) unit is a deliberate design choice to leverage PEG's well-established properties: high water solubility, low immunogenicity, and lack of toxicity. broadpharm.com These features improve the pharmacokinetic profiles of conjugated molecules, making them more suitable for biological applications. biochempeg.comcreativepegworks.com

However, the field is rapidly evolving beyond simple, flexible linkers. While the flexibility of linkers like this compound can be advantageous, next-generation designs often seek to incorporate more rigid structural elements. nih.gov This is because a more constrained conformation can reduce the entropic penalty of binding and lead to higher potency and selectivity. Researchers are now exploring linkers that include rigid components like cycloalkane or aromatic rings to pre-organize the molecule into a more bioactive shape.

Furthermore, the concept of "smart" linkers is emerging, where the linker is not just a passive spacer but an active participant in the molecule's function. This compound serves as a versatile scaffold for these advancements. For example, cleavable units, such as disulfide bonds (sensitive to the reductive environment inside a cell) or specific enzyme-cleavable peptide sequences, can be incorporated alongside the PEG unit. medchemexpress.com This allows for the controlled release of a payload at the target site. Other innovations include photo-switchable linkers that can change their shape or release a cargo upon exposure to a specific wavelength of light, offering spatiotemporal control over molecular activity. frontiersin.org

| Generation | Example Component | Key Feature | Advantage | Limitation |

|---|---|---|---|---|

| First-Generation | This compound | Flexible, Hydrophilic | Good solubility, biocompatibility, synthetic accessibility. biochempeg.com | High conformational flexibility can lead to lower binding affinity. |

| Next-Generation (Rigid) | Linkers with piperazine (B1678402) or cycloalkane units | Conformationally Constrained | Pre-organizes ligands for optimal binding, potentially increasing potency and selectivity. nih.gov | Can be more challenging to synthesize; may reduce solubility. |

| Next-Generation ("Smart") | Linkers with disulfide bonds or photo-caged groups | Environmentally Responsive | Allows for controlled release of cargo or spatiotemporal control of activity. medchemexpress.comfrontiersin.org | Requires a specific trigger (e.g., light, reducing agent) that must be present at the target site. |

Emerging Roles in Advanced Research Tools and Methodologies

The primary role of this compound is as a heterobifunctional crosslinker, a molecule designed to connect two different chemical entities. broadpharm.com This capability makes it a fundamental component in several advanced research methodologies.

Its most prominent application is in the construction of PROTACs for targeted protein degradation. In this context, the linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. The propargyl end allows for a "click" connection to one of the ligands, while the deprotected carboxyl end forms a stable bond with the other. This modular approach has accelerated the discovery of new degraders for proteins previously considered "undruggable."

Beyond protein degradation, this linker is valuable in general bioconjugation. axispharm.com It can be used to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to proteins, peptides, or other biomolecules. axispharm.com The resulting conjugates are used as probes to visualize cellular processes, track molecular interactions, or for affinity purification. For instance, a fluorescent dye could be attached via the alkyne group, and the entire construct can then be linked to an antibody via the carboxyl group to create a targeted imaging agent.

Another emerging application is in surface modification and the development of biomaterials. creativepegworks.comaxispharm.com The linker can be used to immobilize biomolecules onto surfaces like sensor chips, nanoparticles, or medical implants. creativepegworks.com For example, the carboxyl end could be used to anchor the linker to a functionalized surface, leaving the propargyl group exposed. This "clickable" surface can then be used to specifically capture azide-modified proteins or cells, a technique useful in diagnostics and cell biology research.

Q & A

Q. How should researchers disclose this compound’s limitations in grant proposals or publications?

- Methodological Answer :

- Clearly state known instability in aqueous media or potential immunogenicity of PEG moieties.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing synthesis protocols and analytical data.

- Cite conflicting studies and propose mechanistic investigations to resolve uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.